molecular formula C16H13ClN2O4 B14816760 ethyl 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzoate

ethyl 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzoate

Cat. No.: B14816760
M. Wt: 332.74 g/mol
InChI Key: XRNHKCJUYRHUBB-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-chloro-5-nitrobenzylidene)amino]benzoate is an organic compound with the molecular formula C16H13ClN2O4. It is a derivative of benzoic acid and contains both chloro and nitro functional groups, making it a versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-chloro-5-nitrobenzylidene)amino]benzoate typically involves the condensation reaction between ethyl 4-aminobenzoate and 2-chloro-5-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of ethyl 4-[(2-chloro-5-nitrobenzylidene)amino]benzoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in ethyl 4-[(2-chloro-5-nitrobenzylidene)amino]benzoate can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.

Major Products Formed

    Reduction: Ethyl 4-[(2-chloro-5-aminobenzylidene)amino]benzoate.

    Substitution: Ethyl 4-[(2-hydroxy-5-nitrobenzylidene)amino]benzoate or ethyl 4-[(2-amino-5-nitrobenzylidene)amino]benzoate.

Scientific Research Applications

Ethyl 4-[(2-chloro-5-nitrobenzylidene)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-chloro-5-nitrobenzylidene)amino]benzoate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Ethyl 4-[(2-chloro-5-nitrobenzylidene)amino]benzoate can be compared with similar compounds such as:

    Ethyl 4-[(2-chloro-5-aminobenzylidene)amino]benzoate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    Ethyl 4-[(2-hydroxy-5-nitrobenzylidene)amino]benzoate:

The uniqueness of ethyl 4-[(2-chloro-5-nitrobenzylidene)amino]benzoate lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C16H13ClN2O4

Molecular Weight

332.74 g/mol

IUPAC Name

ethyl 4-[(2-chloro-5-nitrophenyl)methylideneamino]benzoate

InChI

InChI=1S/C16H13ClN2O4/c1-2-23-16(20)11-3-5-13(6-4-11)18-10-12-9-14(19(21)22)7-8-15(12)17/h3-10H,2H2,1H3

InChI Key

XRNHKCJUYRHUBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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